

### **UM-164: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**UM-164** is a potent and selective dual inhibitor of c-Src and p38 mitogen-activated protein kinase (MAPK).[1] It has demonstrated significant anti-cancer activity in preclinical studies, particularly in triple-negative breast cancer (TNBC) and glioma.[1][2][3] **UM-164** is unique in that it binds to the inactive "DFG-out" conformation of its target kinases, a feature that may contribute to its favorable pharmacological profile.[1] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental data related to **UM-164**.

### **Physicochemical Properties**

A summary of the known physicochemical properties of **UM-164** is presented in the table below.



| Property          | Value                                                 | Reference |
|-------------------|-------------------------------------------------------|-----------|
| Molecular Formula | C30H31F3N8O3S                                         | [4]       |
| Molecular Weight  | 640.68 g/mol                                          | [4]       |
| Solubility        | DMSO: 100 mg/mL (156.08 mM) Water: Insoluble Ethanol: | [4]       |
| Melting Point     | Not publicly available                                |           |
| рКа               | Not publicly available                                | -         |
| CAS Number        | 903564-48-7                                           | [4]       |

# **Biological Activity and Mechanism of Action**

**UM-164** exerts its biological effects primarily through the dual inhibition of c-Src and p38 MAPK.[1] This dual inhibition has been shown to be more effective than targeting either kinase alone.[1]

## **Signaling Pathways**

The inhibitory action of **UM-164** impacts several downstream signaling pathways crucial for cancer cell proliferation, survival, and migration. The primary pathways affected are the c-Src and p38 MAPK pathways. Additionally, **UM-164** has been shown to modulate the Hippo-YAP signaling pathway, further contributing to its anti-tumor effects.[2][5]





Click to download full resolution via product page

Caption: **UM-164** signaling pathway.

## **Quantitative Biological Data**

The following table summarizes key quantitative data on the biological activity of **UM-164** from preclinical studies.



| Parameter              | Cell Line       | Value    | Reference |
|------------------------|-----------------|----------|-----------|
| Kd (c-Src)             | -               | 2.7 nM   | [4][6]    |
| IC50 (24h)             | LN229 (Glioma)  | 10.07 μΜ | [2]       |
| IC50 (48h)             | LN229 (Glioma)  | 6.20 μΜ  | [2]       |
| IC <sub>50</sub> (72h) | LN229 (Glioma)  | 3.81 μΜ  | [2]       |
| IC <sub>50</sub> (24h) | SF539 (Glioma)  | 3.75 μΜ  | [2]       |
| IC50 (48h)             | SF539 (Glioma)  | 2.68 μΜ  | [2]       |
| IC <sub>50</sub> (72h) | SF539 (Glioma)  | 1.23 μΜ  | [2]       |
| Gl50 (average)         | TNBC cell lines | 160 nM   | [6]       |

## **Experimental Protocols**

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and general laboratory procedures.

### In Vitro p38 Kinase Assay

This protocol is adapted from a general ADP-Glo™ Kinase Assay for p38α.[7]



Click to download full resolution via product page

Caption: In vitro p38 kinase assay workflow.

#### Materials:

p38α Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl<sub>2</sub>; 0.1mg/ml BSA; 50μM DTT)[7]



- UM-164 (or other test inhibitor) dissolved in DMSO
- Recombinant p38α enzyme
- Substrate (e.g., ATF2) and ATP solution
- ADP-Glo™ Kinase Assay Kit (or similar)
- · 384-well plates

#### Procedure:

- Prepare serial dilutions of UM-164 in p38α Kinase Buffer.
- In a 384-well plate, add 1 μL of the inhibitor solution (or 5% DMSO as a vehicle control).[7]
- Add 2 μL of diluted p38α enzyme to each well.[7]
- Initiate the kinase reaction by adding 2 μL of the substrate/ATP mixture.
- Incubate the plate at room temperature for 60 minutes.
- Add 5 μL of ADP-Glo<sup>™</sup> Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[7]
- Add 10 μL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[7]
- Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

## **Cell Viability Assay (CCK-8)**

This protocol is a standard method for assessing the effect of a compound on cell proliferation. [1][2][4][8]

#### Materials:

Cancer cell lines (e.g., LN229, SF539)



- Complete cell culture medium
- UM-164
- 96-well plates
- Cell Counting Kit-8 (CCK-8)
- · Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of approximately 2,000-5,000 cells per well in 100
  μL of complete culture medium.[2][8]
- Incubate the plate for 24 hours at 37°C and 5% CO<sub>2</sub> to allow for cell attachment.[2][8]
- Prepare serial dilutions of **UM-164** in culture medium and add 10 μL of each concentration to the respective wells.[8] Include wells with vehicle (DMSO) as a control.
- Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[2]
- Add 10 μL of CCK-8 solution to each well.[1][2][4][8]
- Incubate the plate for 1-4 hours at 37°C.[1][4][8]
- Measure the absorbance at 450 nm using a microplate reader.[1][2][4][8] The absorbance is
  directly proportional to the number of viable cells.

### In Vivo Mouse Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **UM-164** in a mouse model.





Click to download full resolution via product page

Caption: In vivo mouse xenograft study workflow.



#### Materials:

- Immunocompromised mice (e.g., nude mice)
- Cancer cell line (e.g., LN229)
- UM-164
- Vehicle for injection (e.g., saline, DMSO/corn oil mixture)
- Calipers for tumor measurement

#### Procedure:

- Subcutaneously inject a suspension of cancer cells (e.g., 3 x 10<sup>6</sup> LN229 cells) into the flank of each mouse.[2]
- Monitor the mice until tumors reach a palpable size (e.g., 70-300 mm³).[9]
- Randomly assign the tumor-bearing mice to different treatment groups (e.g., vehicle control, 5 mg/kg UM-164, 10 mg/kg UM-164).[2]
- Administer UM-164 or vehicle via intraperitoneal injection at a specified frequency (e.g., every three days).[2]
- Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.[9][10] The formula V = (length x width²) / 2 is commonly used.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67, or Western blotting for target proteins).[2]

### Conclusion

**UM-164** is a promising dual c-Src and p38 MAPK inhibitor with potent anti-cancer activity demonstrated in various preclinical models. This technical guide provides essential information



on its physicochemical properties, mechanism of action, and detailed experimental protocols to aid researchers in their investigation and development of this compound. Further studies are warranted to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.com [promega.com]
- 8. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. Mouse xenograft tumor model [bio-protocol.org]
- To cite this document: BenchChem. [UM-164: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682698#um-164-physicochemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com